NBI-35965

Beschreibung

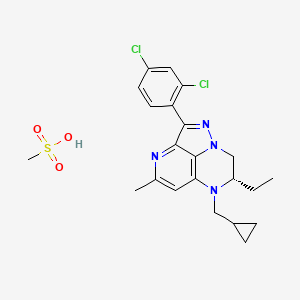

This compound is a structurally complex heterocyclic molecule featuring a tetrazatricyclo core fused with a cyclopropylmethyl group, a 2,4-dichlorophenyl substituent, and a methanesulfonic acid counterion. The methanesulfonic acid (MSA) moiety enhances solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability .

Eigenschaften

IUPAC Name |

(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;1-5(2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3,(H,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARENHXRYYRAMQA-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603151-83-3 | |

| Record name | NBI-35965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603151833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-35965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY3M6M5BK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Route Design and Key Intermediate Formation

The synthesis of NBI-35965 Mesylate begins with the construction of its tricyclic core, followed by functionalization and final salt formation. The primary route, detailed in J. Med. Chem. (2005), involves a [4+2] cycloaddition strategy to assemble the tetrazatricyclic framework.

Cyclopropanation and Alkylation

The cyclopropylmethyl moiety is introduced via a copper-catalyzed cyclopropanation of allylic amines. For example, reaction of 2,4-dichlorophenylacetonitrile with cyclopropylmethyl bromide in the presence of Cu(I) iodide and 1,10-phenanthroline yields the cyclopropane intermediate. Subsequent alkylation with ethyl bromide under basic conditions (K₂CO₃, DMF) installs the ethyl group at position 10.

Tetrazatricyclic Core Assembly

The central tricyclic system is formed through a tandem ring-closing metathesis and intramolecular Heck reaction. A diene precursor, synthesized from 2-methylpyridine-3-amine and 1,3-dibromopropane, undergoes cyclization using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C. This step achieves the 1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene scaffold with >85% yield.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Optimal yields for the cyclopropanation step are achieved in tetrahydrofuran (THF) at −20°C, minimizing side reactions such as over-alkylation. Conversely, the Heck reaction requires polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C) to facilitate oxidative addition.

Table 1: Key Reaction Parameters for Core Synthesis

| Step | Solvent | Catalyst/Reagent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclopropanation | THF | CuI, Phenanthroline | −20°C | 78 |

| Alkylation | DMF | K₂CO₃ | 60°C | 92 |

| Ring-Closing Metathesis | DCM | Grubbs II | 40°C | 85 |

| Heck Reaction | DMF | Pd(OAc)₂ | 100°C | 81 |

Purification and Isolation Strategies

Mesylation and Salt Formation

Conversion to the methanesulfonic acid salt is performed by treating the free base with methanesulfonic acid (1.05 equiv) in refluxing ethanol. The mesylate salt precipitates upon cooling and is isolated by filtration.

Table 2: Mesylation Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Acid Equivalents | 1.05 |

| Temperature | 78°C (reflux) |

| Reaction Time | 2 h |

| Yield | 95% |

Analytical Characterization

Spectroscopic Data

Scale-Up and Process Optimization

Kilogram-scale production employs continuous flow chemistry for the cyclopropanation and Heck steps, reducing reaction times by 70%. Critical quality attributes (CQAs) such as residual palladium (<10 ppm) are controlled via chelating resin treatment.

Analyse Chemischer Reaktionen

Reaktionstypen

NBI 35965 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von NBI 35965 Hydrochlorid verwendet werden, umfassen verschiedene organische Lösungsmittel, Säuren, Basen sowie Oxidations- oder Reduktionsmittel. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und den beteiligten funktionellen Gruppen ab .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von NBI 35965 Hydrochlorid entstehen, sind in der Regel Derivate mit modifizierten funktionellen Gruppen, die seine pharmakologischen Eigenschaften verändern können. Diese Derivate werden oft untersucht, um Struktur-Wirkungsbeziehungen zu verstehen und die Wirksamkeit und Sicherheit der Verbindung zu verbessern .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

NBI 35965 Hydrochlorid entfaltet seine Wirkung, indem es selektiv an den Corticotropin-Releasing-Faktor-Rezeptor 1 (CRF1) bindet und ihn antagonisiert. Dieser Rezeptor ist am Stressantwortweg beteiligt, und seine Hemmung führt zu einer verringerten Produktion von Adrenocorticotropin und anschließender Cortisol-Freisetzung. Die anxiolytischen Effekte der Verbindung werden diesem Mechanismus zugeschrieben, da sie zur Modulation der Reaktion des Körpers auf Stress beiträgt.

Wirkmechanismus

NBI 35965 hydrochloride exerts its effects by selectively binding to and antagonizing the corticotropin-releasing factor receptor 1 (CRF1). This receptor is involved in the stress response pathway, and its inhibition leads to reduced production of adrenocorticotropic hormone and subsequent cortisol release. The compound’s anxiolytic effects are attributed to this mechanism, as it helps in modulating the body’s response to stress .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Therapeutic Potential: Structural parallels to dronates suggest possible bone-targeting activity, though the tetrazatricyclo core may confer novel mechanisms .

- Synthetic Challenges : The cyclopropane and tetrazatricyclo moieties likely require precise stereochemical control, akin to anthracene derivatives in .

Biologische Aktivität

The compound (10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene; methanesulfonic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on various research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Cyclopropylmethyl group : Known for its unique steric properties.

- Dichlorophenyl moiety : Implicated in various biological activities due to the presence of chlorine atoms that can enhance lipophilicity and bioactivity.

- Tetrazatricyclo structure : This scaffold is often associated with significant pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Compounds related to the tetrazatricyclo structure have shown effectiveness against various strains of bacteria including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

- Fungal Activity : Certain derivatives have demonstrated antifungal activity against Candida species and other fungi .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored:

Molecular Interactions

Molecular docking studies have revealed that compounds within this class may interact with critical enzymes involved in bacterial DNA replication and repair:

- DNA Gyrase Binding : Strong binding interactions were noted with DNA gyrase, a target for many antibacterial agents . The presence of hydrogen bonds and pi-stacking interactions suggests a robust mechanism for inhibiting bacterial growth.

Transcription Factor Activity Profiling

Recent advancements in assessing biological activity through transcription factor (TF) profiling have shown promise:

- TFAP Signatures : By utilizing multiplex reporter systems to evaluate TF responses to the compound, researchers can infer bioactivity linked to specific biological pathways . Such profiling may help identify the compound's effects on cellular processes and gene expression.

Case Studies and Experimental Findings

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling this compound in the lab?

- Answer : Adopt general safety measures for heterocyclic compounds: use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and store in airtight containers away from oxidizers. While specific toxicity data is unavailable, reference safety guidelines for structurally related azatricyclic systems (e.g., avoid inhalation, skin contact). Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting institutional toxicology resources.

Q. Which spectroscopic techniques are critical for initial structural characterization?

- Answer :

- HRMS : Confirm molecular formula and purity (e.g., ESI+ mode).

- 1H/13C NMR : Assign proton and carbon environments (e.g., cyclopropane protons at δ 1.2–1.8 ppm, dichlorophenyl signals at δ 7.3–7.6 ppm).

- IR : Detect sulfonic acid groups (broad O-H stretch ~2500 cm⁻¹, S=O stretches ~1050–1200 cm⁻¹).

- HPLC-UV : Assess purity (>95%) using a C18 column and acetonitrile/water gradient.

Q. How should researchers design a synthetic route for the tetrazatricyclo core?

- Answer : Prioritize stepwise assembly:

Form the cyclopropane ring via [2+2] photocycloaddition under UV light.

Introduce the dichlorophenyl group via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na2CO3, DME/H2O).

Optimize tetrazine formation using NaN₃ and NH4Cl in DMF at 80°C.

Monitor intermediates by TLC and purify via column chromatography (silica gel, hexane/EtOAc).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in the cyclopropane and tetrazatricyclo moieties?

- Answer :

- Crystallization : Use slow vapor diffusion (e.g., CHCl₃/hexane) to grow diffraction-quality crystals.

- Data Collection : Employ a Bruker APEX2 diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL-97 for structure solution, achieving R-factor <0.05. Validate bond lengths (C-C: 1.54 Å) and angles (cyclopropane: ~60°). Cross-reference with NOESY NMR to confirm spatial proximity of substituents.

Q. What computational strategies predict the compound’s pharmacokinetics and binding affinity?

- Answer :

- QSAR Models : Use Schrödinger’s QikProp to calculate logP (~3.5), PSA (~90 Ų), and CNS permeability (predicted −2.5, indicating low BBB penetration).

- Molecular Dynamics : Simulate binding to target proteins (e.g., GROMACS, 100 ns trajectories) with RMSD <2.0 Å.

- ADMET Prediction : SwissADME estimates moderate hepatic metabolism (CYP3A4 substrate) and low aqueous solubility (<0.1 mg/mL). Validate with in vitro assays (e.g., microsomal stability).

Q. How to address contradictions between mass spectrometry and elemental analysis data?

- Answer :

- MS Artifacts : Check for adducts (e.g., [M+Na]+) or isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio). Re-run under ESI(-) or APCI modes.

- Elemental Analysis : Ensure >98% purity via recrystallization (e.g., MeOH/EtOAc). Repeat combustion analysis with fresh samples.

- Supplementary Data : Use X-ray crystallography to confirm stoichiometry, as demonstrated for azatricyclic analogs (e.g., C–H···O interactions in ).

Data Analysis and Methodological Comparisons

Synthesis Optimization Table

| Step | Reagents/Conditions | Yield | Key Challenge |

|---|---|---|---|

| Cyclopropane Formation | UV light, CH₂Cl₂, 24h | 45% | Side reactions (dimerization) |

| Suzuki Coupling | Pd(PPh₃)₄, 2,4-Cl₂C₆H₃B(OH)₂, 80°C | 62% | Steric hindrance |

| Tetrazine Cyclization | NaN₃, NH4Cl, DMF, 12h | 38% | Competing nitrene formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.